molecular formula C15H18N2O2 B7356295 6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol

6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol

Cat. No.: B7356295
M. Wt: 258.32 g/mol
InChI Key: QTVIOADRAHXYKZ-UHFFFAOYSA-N
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Description

6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol is a pyrimidine derivative with a methoxy-propyl group at the 6th position and a methyl group at the 2nd position

Properties

IUPAC Name

4-(3-methoxypropyl)-2-(3-methylphenyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-5-3-6-12(9-11)15-16-13(7-4-8-19-2)10-14(18)17-15/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVIOADRAHXYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=O)N2)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors with methoxy-propyl and methyl substituents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

    6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

6-(3-Methoxy-propyl)-2-m-tolyl-pyrimidin-4-ol is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the methoxy-propyl group and the hydroxyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

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